

Moxisylyte molecular structure and chemical properties

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An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Moxisylyte

This guide provides a comprehensive overview of the molecular structure, chemical properties, and mechanism of action of **moxisylyte**, intended for researchers, scientists, and drug development professionals.

Molecular Structure and Identifiers

Moxisylyte, also known as thymoxamine, is chemically described as [4-[2-(dimethylamino)ethoxy]-2-methyl-5-propan-2-ylphenyl] acetate[1]. It is recognized as a specific and orally active α 1-adrenergic antagonist[1].



Identifier	Value	
IUPAC Name	[4-[2-(dimethylamino)ethoxy]-2-methyl-5- propan-2-ylphenyl] acetate[1]	
CAS Number	54-32-0[1][2]	
Molecular Formula	C16H25NO3	
Canonical SMILES	CC1=CC(=C(C=C1OC(=O)C)C(C)C)OCCN(C)C	
InChI	InChI=1S/C16H25NO3/c1-11(2)14-10-15(20- 13(4)18)12(3)9-16(14)19-8-7-17(5)6/h9-11H,7- 8H2,1-6H3	
InChlKey	VRYMTAVOXVTQEF-UHFFFAOYSA-N	

Physicochemical Properties

The key physicochemical properties of **moxisylyte** and its hydrochloride salt are summarized below.

Property	Moxisylyte	Moxisylyte Hydrochloride
Molecular Weight (g/mol)	279.37	315.84
Melting Point (°C)	145	208-210
Boiling Point (°C)	371 at 760 mmHg	Not Available
Water Solubility	>47.4 μg/mL	≥ 50 mg/mL
logP	3.17	Not Available
рКа	8.71	Not Available

Experimental Protocols

Detailed experimental protocols for the determination of **moxisylyte**'s physicochemical properties are not extensively published in the readily available literature. However, standard methodologies for these measurements are well-established in the field of medicinal chemistry.

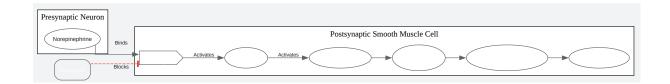


- Melting Point Determination: The melting point is typically determined using a capillary melting point apparatus. A small, powdered sample of the compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.
- Solubility Assays: Aqueous solubility can be determined using the shake-flask method. An
 excess amount of the compound is added to a specific volume of water at a constant
 temperature. The mixture is agitated until equilibrium is reached. The suspension is then
 filtered, and the concentration of the solute in the filtrate is determined by a suitable
 analytical method, such as UV-Vis spectroscopy or High-Performance Liquid
 Chromatography (HPLC).
- LogP Determination: The partition coefficient (logP) is a measure of a compound's
 lipophilicity and is typically determined by the shake-flask method using n-octanol and water.
 The compound is dissolved in one of the phases, and the two phases are mixed until
 equilibrium is reached. The concentration of the compound in each phase is then measured
 to calculate the partition coefficient.
- pKa Determination: The acid dissociation constant (pKa) can be determined by
 potentiometric titration. A solution of the compound is titrated with a standard acid or base,
 and the pH is measured as a function of the titrant volume. The pKa is determined from the
 inflection point of the titration curve.

Mechanism of Action and Signaling Pathway

Moxisylyte functions as a competitive antagonist of norepinephrine at post-synaptic alpha-1 adrenergic receptors. This blockade of alpha-1 adrenoceptors prevents the downstream signaling cascade that leads to vasoconstriction, resulting in vasodilation and increased blood flow. It exhibits some selectivity for the α1A subtype.





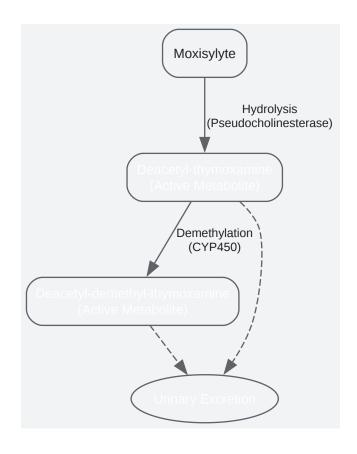
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Caption: **Moxisylyte**'s antagonism of the α 1-adrenergic receptor.

Metabolism

Moxisylyte is considered a prodrug as it undergoes rapid biotransformation. It is primarily hydrolyzed by pseudocholinesterase in the plasma and tissues to its major active metabolite, deacetyl-thymoxamine. This metabolite is subsequently demethylated by the cytochrome P450 monooxygenase system to form deacetyl-demethyl-thymoxamine, which is also pharmacologically active. The primary route of elimination for **moxisylyte** and its metabolites is through the kidneys.





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Caption: Metabolic pathway of **moxisylyte**.

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References

- 1. Moxisylyte | C16H25NO3 | CID 4260 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Moxisylyte Wikipedia [en.wikipedia.org]
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